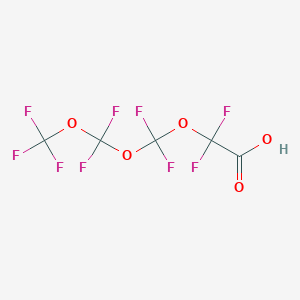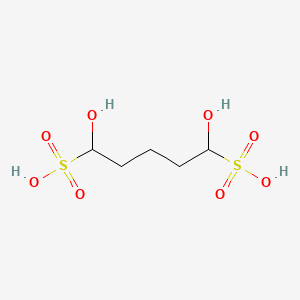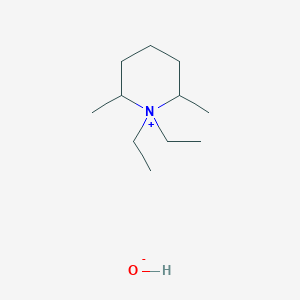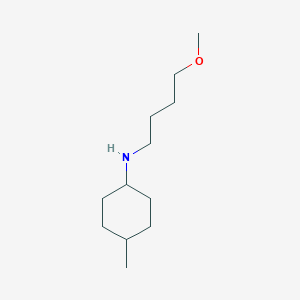
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate typically involves the bromination of a quinoline derivative. One common method is the bromination of ethyl 4-chloroquinoline-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Quinoline N-oxides.
Reduction: Methyl-substituted quinoline derivatives.
科学的研究の応用
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: Quinoline derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its activity.
類似化合物との比較
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Another bromomethyl compound used in organic synthesis as an alkylating agent.
4-Chloroquinoline-3-carboxylic acid: A simpler quinoline derivative without the bromomethyl group, used in the synthesis of various quinoline-based drugs.
Uniqueness
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate is unique due to the presence of both the bromomethyl and chloroquinoline moieties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C13H11BrClNO2 |
|---|---|
分子量 |
328.59 g/mol |
IUPAC名 |
ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO2/c1-2-18-13(17)11-10(7-14)16-9-6-4-3-5-8(9)12(11)15/h3-6H,2,7H2,1H3 |
InChIキー |
FYBYXUKZFMEKED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)
![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)









![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)
